3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-5,5-diphenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXNWQATJWMFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698707 | |
| Record name | 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14046-88-9 | |
| Record name | 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80698707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 5,5-Diphenylimidazolidine-2,4-dione
The primary route involves nucleophilic substitution at the N3 position of 5,5-diphenylimidazolidine-2,4-dione (I). Reacting (I) with 2-chloroethylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide, DMF) facilitates the introduction of the aminoethyl group. The reaction is typically conducted at 50–60°C for 18–24 hours, achieving yields of 70–75% after recrystallization from ethanol.
Key Variables:
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Solvent Polarity: DMF enhances nucleophilicity of the amine compared to acetone or ethanol.
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Base Strength: Stronger bases (e.g., Cs₂CO₃) accelerate substitution but may increase side reactions.
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Stoichiometry: A 1.2:1 molar ratio of 2-chloroethylamine to (I) optimizes conversion.
Halogenation Followed by Amination
An alternative method involves halogenating (I) at the N3 position using bromine or iodine, followed by displacement with ethylenediamine. This two-step process proceeds via:
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Halogenation: Treating (I) with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under UV light yields 3-bromo-5,5-diphenylimidazolidine-2,4-dione.
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Amination: Reacting the brominated intermediate with excess ethylenediamine at 80°C for 12 hours affords the target compound in 65–68% yield.
Condensation Reactions
Direct Condensation with 2-Aminoethylamine
A one-pot condensation of 5,5-diphenylhydantoin with 2-aminoethylamine in refluxing ethanol (78°C, 24 hours) directly forms the imidazolidine ring. This method avoids intermediate isolation but requires rigorous pH control (pH 8–9) to prevent hydrolysis of the amine. Yields range from 60–65%, with purity >90% after silica gel chromatography.
Schutz Group-Assisted Synthesis
To mitigate side reactions, the amino group in 2-aminoethylamine is protected with a tert-butoxycarbonyl (Boc) group prior to condensation. The Boc-protected amine reacts with 5,5-diphenylhydantoin in DMF at 100°C for 18 hours, followed by deprotection using trifluoroacetic acid (TFA). This approach improves yield to 75–80% by minimizing undesired polymerization.
Optimization of Reaction Parameters
Temperature and Time Dependence
A factorial design study evaluating temperature (50–70°C), time (12–36 hours), and solvent (DMF vs. THF) identified 60°C for 24 hours in DMF as optimal. Higher temperatures (>70°C) degrade the product, while shorter durations (<18 hours) result in incomplete conversion.
Catalytic Enhancements
Introducing potassium iodide (10 mol%) as a catalyst reduces reaction time by 30% (to 16–18 hours) via stabilization of the transition state. Catalytic systems like copper(I) iodide or phase-transfer catalysts (e.g., tetrabutylammonium bromide) show limited efficacy due to coordination with the dione oxygen.
Purification and Characterization
Recrystallization Protocols
Crude product is purified via recrystallization from 95% ethanol, achieving >98% purity. Alternative solvents (e.g., methanol-water mixtures) reduce yield by 10–15% due to higher solubility of byproducts.
Spectroscopic Validation
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¹H NMR (DMSO-d₆): δ 2.8–3.2 ppm (m, 2H, –CH₂NH₂), 4.1–4.3 ppm (t, 2H, N–CH₂), 7.2–7.5 ppm (m, 10H, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Key Advantage |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–75 | 98 | 24 | High reproducibility |
| Halogenation-Amination | 65–68 | 95 | 36 | Tolerates moisture |
| Direct Condensation | 60–65 | 90 | 24 | One-pot synthesis |
| Schutz Group-Assisted | 75–80 | 99 | 30 | Minimizes side reactions |
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors to maintain precise temperature control and reduce batch variability. Automated solvent recovery systems (e.g., thin-film evaporation) minimize waste, while inline UV-Vis monitoring ensures real-time quality assurance.
Challenges and Mitigation
Byproduct Formation
Side products like 3-(2-hydroxyethyl)-5,5-diphenylimidazolidine-2,4-dione arise from hydrolysis of the chloroethyl intermediate. Using anhydrous solvents and molecular sieves reduces hydrolysis to <5%.
Thermal Degradation
Decomposition above 70°C is mitigated by jacketed reactors with rapid cooling capabilities.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aminoethyl group and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that derivatives of 5,5-diphenylimidazolidine-2,4-dione exhibit potent antifungal properties. For instance, various synthesized derivatives were tested against common fungal pathogens such as Candida albicans and Aspergillus niger. Notably, certain compounds showed superior antifungal efficacy compared to traditional medications like Griseofulvin. The structure-activity relationship indicated that compounds with electron-withdrawing groups displayed enhanced antifungal activity .
Table 1: Antifungal Activity of Selected Derivatives
| Compound Name | Fungal Strain | Efficacy Comparison |
|---|---|---|
| BJ | Candida albicans | Higher than Griseofulvin |
| BE | Aspergillus niger | Greater than standard |
| BK | Candida albicans | Effective against strains |
Anticonvulsant Properties
The anticonvulsant potential of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione has been explored through various in vivo studies. The compound exhibits activity against generalized tonic-clonic seizures and focal motor seizures. The mechanism involves modulation of sodium channels in the brain, similar to established anticonvulsants like Phenytoin .
Table 2: Anticonvulsant Activity Assessment
| Compound Name | Method Used | Result |
|---|---|---|
| AC1 | Strychnine Induced Convulsion | Significant reduction in seizures |
| AC3 | In vivo testing | Effective in multiple seizure types |
Anticancer Research
Emerging research suggests that derivatives of 5,5-diphenylimidazolidine-2,4-dione may possess anticancer properties. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting angiogenesis. The structural similarities to nucleobases enhance their potential as chemotherapeutic agents .
Table 3: Anticancer Activity Overview
| Compound Name | Cancer Cell Line | Mechanism of Action |
|---|---|---|
| I | HCT-116 (Colon cancer) | Induces apoptosis |
| II | Various leukemia lines | Inhibits angiogenesis |
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The phenyl groups contribute to the compound’s overall stability and binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione can be contextualized by comparing it to other hydantoin derivatives. Below is a detailed analysis:
Pharmacokinetic and Physicochemical Comparisons
- Solubility: The 2-aminoethyl group in the target compound increases hydrophilicity compared to phenytoin (logP ~2.0) and benzyl/acetyl derivatives. This could enhance aqueous solubility and oral absorption .
- Receptor Binding : Molecular docking studies suggest that the amine group forms hydrogen bonds with residues in sodium channels or GABA receptors, a mechanism distinct from phenytoin’s direct channel blockade .
Efficacy in Disease Models
- Anticonvulsant Activity: In strychnine-induced seizure models, aminoethyl derivatives showed delayed onset of convulsions compared to acetylated analogs (e.g., 1-acetyl derivative reduced seizure duration by 40% at 100 mg/kg) . However, Schiff base derivatives (SB2-Ph, SB3-Ph) exhibited superior ED₅₀ values in maximal electroshock tests, likely due to enhanced lipophilicity .
- Anticancer Potential: Fluorophenyl- and morpholinophenyl-substituted hydantoins demonstrated IC₅₀ values <10 μM in cancer cell lines, whereas the aminoethyl derivative’s antitumor efficacy remains unstudied .
Biological Activity
3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione, also known as a derivative of diphenylimidazolidine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 244.30 g/mol. The compound features an imidazolidine ring with two phenyl groups and an aminoethyl substituent, which contribute to its chemical reactivity and biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It can form hydrogen bonds and electrostatic interactions with target enzymes, thereby modulating their activity.
- Receptor Modulation : It may also act as a receptor modulator, influencing signaling pathways critical for various physiological processes.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticonvulsant Properties : Studies have demonstrated that this compound exhibits significant anticonvulsant effects. In vivo studies using the Strychnine Induced Convulsion Method showed that it effectively reduces seizure activity compared to standard anticonvulsants like phenytoin .
- Antitumor Activity : The compound has shown potential in inhibiting tumor growth. In vitro studies revealed that it can induce apoptosis in cancer cells by activating caspases and upregulating p21 and p53 proteins .
- Insulinotropic Effects : Preliminary research indicates that the compound may enhance insulin secretion from pancreatic beta-cells, suggesting a potential role in diabetes management .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticonvulsant Study :
- Antitumor Activity :
- Insulin Secretion Study :
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Anticonvulsant Activity | Antitumor Activity | Insulinotropic Effects |
|---|---|---|---|
| This compound | Significant | Moderate | Yes |
| 5,5-Diphenylimidazolidine-2,4-dione | Moderate | Significant | No |
| 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione | Low | Moderate | Yes |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-aminoethyl)-5,5-diphenylimidazolidine-2,4-dione, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a common method involves reacting 5,5-diphenylimidazolidine-2,4-dione with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF at 50–55°C for 24–26 hours. Purification via recrystallization in ethanol is critical to achieving >95% purity . Variations in solvent polarity, temperature, and base strength can significantly impact yield (70–80%) and byproduct formation.
Q. How can the crystal structure of this compound be characterized, and what insights does this provide into its reactivity?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 8.5–8.9 Å, b = 8.9–23.4 Å) reveal intramolecular hydrogen bonds between the aminoethyl group and the imidazolidine-dione core, stabilizing the conformation. Torsional angles (e.g., −120.8° to 179.5°) highlight steric effects from diphenyl groups, which may hinder electrophilic substitutions .
Q. What spectroscopic techniques are most effective for characterizing substituent effects in 5,5-diphenylimidazolidine-2,4-dione derivatives?
- NMR : H and C NMR identify electronic environments; e.g., the aminoethyl proton signals (δ 2.8–3.2 ppm) split due to coupling with adjacent NH groups.
- IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N–H (3300–3400 cm⁻¹) confirm functional group integrity.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 336.42 for C₂₁H₂₄N₂O₂ derivatives) .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate the CNS activity of this compound derivatives?
Use software like AutoDock Vina to model interactions with CNS targets (e.g., GABAₐ receptors). Key steps:
- Prepare the ligand by optimizing protonation states (pH 7.4) and assigning Gasteiger charges.
- Generate a grid box around the receptor’s binding pocket (e.g., 20 ų).
- Validate docking protocols with co-crystallized ligands (RMSD < 2.0 Å). Derivatives with para-substituted phenyl groups show enhanced binding affinity due to hydrophobic interactions .
Q. What computational methods resolve contradictions in experimental vs. theoretical data for imidazolidine-dione derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies, and HOMO-LUMO gaps. Compare computed NMR chemical shifts (via GIAO method) with experimental data to identify discrepancies caused by solvent effects or crystal packing . For example, deviations >0.3 ppm in H NMR may indicate unaccounted intermolecular interactions .
Q. How do substituents on the phenyl rings influence the biological activity of this compound?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., NO₂ at para-position): Increase solubility but reduce CNS penetration.
- Aminoethyl side chain : Enhances interaction with neurotransmitter transporters (e.g., serotonin reuptake inhibition). Tabulated bioactivity data (IC₅₀ values) for analogs with methoxy, chloro, or amino substituents can guide lead optimization .
Methodological Challenges
Q. What strategies mitigate low yields in the synthesis of aminoethyl-substituted imidazolidine-diones?
- Catalyst Optimization : Use KI as a catalyst to accelerate nucleophilic substitution (reduces reaction time from 26 to 18 hours).
- Protection-Deprotection : Protect the amino group with Boc to prevent side reactions, followed by TFA cleavage post-condensation .
- Solvent Screening : Replace DMF with DMAc to improve solubility of diphenyl intermediates .
Q. How can crystallographic data resolve ambiguities in regioselectivity for multisubstituted derivatives?
SCXRD reveals bond lengths (e.g., C–N = 1.36–1.42 Å) and dihedral angles to distinguish between N-alkylation vs. O-alkylation products. For example, a dihedral angle >170° between the aminoethyl chain and the dione ring confirms N-substitution .
Data Interpretation
Q. Why do certain 5,5-diphenylimidazolidine-2,4-dione derivatives exhibit anomalous melting points despite similar substituents?
Polymorphism and crystal packing efficiency are key factors. For example, derivatives with ortho-substituted phenyl groups exhibit lower melting points (238–240°C) due to disrupted π-π stacking, whereas para-substituted analogs melt at 246–248°C . Differential Scanning Calorimetry (DSC) can identify metastable polymorphs .
Experimental Design
Q. What factorial design parameters optimize the synthesis of this compound for high-throughput screening?
A 2³ factorial design evaluating:
- Factors : Temperature (50°C vs. 60°C), solvent (DMF vs. DMAc), and base (K₂CO₃ vs. Cs₂CO₃).
- Responses : Yield, purity, and reaction time.
Statistical analysis (ANOVA) identifies Cs₂CO₃ in DMAc at 60°C as optimal, increasing yield by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
